molecular formula C12H10FN3O5 B15262529 Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15262529
M. Wt: 295.22 g/mol
InChI Key: CAMIIWSNGMEZOL-UHFFFAOYSA-N
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Description

The compound Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate features a pyrazole core substituted with a 3-fluoro-2-nitrophenyl group and an ester-linked methyl acetate moiety. Its structure combines electron-withdrawing groups (fluoro, nitro) with a heterocyclic scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10FN3O5

Molecular Weight

295.22 g/mol

IUPAC Name

methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H10FN3O5/c1-21-10(17)5-7-6-14-15(12(7)18)9-4-2-3-8(13)11(9)16(19)20/h2-4,6,14H,5H2,1H3

InChI Key

CAMIIWSNGMEZOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=C(C(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method includes the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reagents like sodium borohydride.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Hydroxyl derivative: Formed by the reduction of the carbonyl group.

    Substituted derivatives: Formed by nucleophilic substitution of the fluoro group.

Scientific Research Applications

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-fluoro-2-nitro substitution on the phenyl ring distinguishes the target compound from analogs. Key comparisons include:

Compound Name Substituent Position/Type Molecular Formula Key Features CAS Number
Methyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 3-fluoro, 2-nitro C₁₂H₁₀FN₃O₅ Dual electron-withdrawing groups; potential for enhanced reactivity Not provided
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 3-nitro C₁₂H₁₁N₃O₅ Single nitro group; simpler electronic profile 1005634-50-3
Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2-fluoro C₁₂H₁₁FN₂O₃ Fluorine at position 2; reduced steric hindrance compared to nitro groups 2060034-43-5
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2,4-difluoro C₁₃H₁₂F₂N₂O₃ Two fluorine atoms; increased hydrophobicity 2059954-64-0

Key Observations :

  • Steric Considerations : The nitro group at position 2 may increase steric bulk compared to fluorine-only analogs, influencing molecular packing and solubility .

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing

In related pyrazole-acetamide derivatives (e.g., ), hydrogen bonding forms R₂²(10) motifs , stabilizing dimers. The 3-fluoro-2-nitro group in the target compound may similarly participate in intermolecular interactions, though the nitro group’s planarity could reduce rotational freedom compared to fluorine .

Dihedral Angles and Conformation

Crystal structures of analogs (e.g., ) show dihedral angles between aromatic rings ranging from 48.45° to 80.70° , influenced by substituent bulk. The target compound’s nitro group may increase torsional strain, altering its solid-state packing compared to fluorine-only analogs.

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